molecular formula C22H19ClN2O4S B12064329 Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B12064329
M. Wt: 442.9 g/mol
InChI Key: KSNVYYBRMANKPQ-UHFFFAOYSA-N
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Description

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and diverse chemical reactivity. This particular compound is characterized by its intricate structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions

    Thiophene Core Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Substituents: The 2-chlorophenyl and 3-methylbenzamido groups are introduced via nucleophilic substitution reactions. The carboxylate group is typically esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamoyl group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbamoyl group results in amines.

Scientific Research Applications

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

    Medicine: Explored for its pharmacological properties. Compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its stable thiophene core.

Mechanism of Action

The mechanism by which Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((2-bromophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
  • Ethyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Uniqueness

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for research and application development.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 5-[(2-chlorophenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H19ClN2O4S/c1-12-7-6-8-14(11-12)19(26)25-21-17(22(28)29-3)13(2)18(30-21)20(27)24-16-10-5-4-9-15(16)23/h4-11H,1-3H3,(H,24,27)(H,25,26)

InChI Key

KSNVYYBRMANKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3Cl)C)C(=O)OC

Origin of Product

United States

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